

Reactivity Profile of 1-Bromo-3-methoxypropane: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-3-methoxypropane

Cat. No.: B1268092

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Abstract

1-Bromo-3-methoxypropane (CAS No: 36865-41-5), also known as 3-bromopropyl methyl ether, is a key bifunctional reagent extensively utilized in organic synthesis. Its reactivity is primarily dictated by the presence of a terminal bromine atom, which renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This, combined with the influence of the methoxy group on its solubility and potential for further modification, makes it a versatile building block, particularly in the pharmaceutical industry for the synthesis of complex molecules. This guide provides an in-depth analysis of the reactivity profile of **1-bromo-3-methoxypropane**, detailing its physicochemical properties, common reaction pathways, and specific experimental protocols.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of **1-bromo-3-methoxypropane** is fundamental to its application in synthesis.

Physicochemical Properties

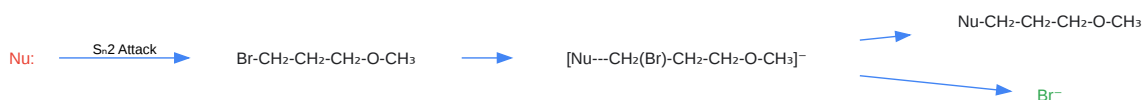
Property	Value	Reference(s)
Molecular Formula	C ₄ H ₉ BrO	[1]
Molecular Weight	153.02 g/mol	[1]
Boiling Point	121 °C at 1013 hPa	[2]
Density	1.36 g/cm ³	[2]
Flash Point	43 °C	[2]
Vapor Pressure	6.6 hPa at 20 °C	[2]
Refractive Index	1.439	[3]
Solubility	Soluble in organic solvents, sparingly soluble in water.	N/A

Spectroscopic Data

Spectrum Type	Key Features	Reference(s)
^1H NMR (Predicted)	Signals expected around 3.5 ppm (t, 2H, $-\text{CH}_2\text{Br}$), 3.3 ppm (s, 3H, $-\text{OCH}_3$), 3.3 ppm (t, 2H, $-\text{CH}_2\text{O}-$), and 2.0 ppm (quintet, 2H, $-\text{CH}_2-$).	[3]
^{13}C NMR (Predicted)	Signals expected around 70 ppm ($-\text{CH}_2\text{O}-$), 58 ppm ($-\text{OCH}_3$), 33 ppm ($-\text{CH}_2\text{Br}$), and 30 ppm ($-\text{CH}_2-$).	[3]
Infrared (IR)	Characteristic peaks for C-O stretching (ether linkage) around $1150\text{-}1060\text{ cm}^{-1}$, C-H stretching at $2800\text{-}3000\text{ cm}^{-1}$, and C-H bending at $1470\text{-}1365\text{ cm}^{-1}$.	
Mass Spectrometry (MS)	Molecular ion peak (M^+) and characteristic fragmentation pattern.	[4]

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for **1-bromo-3-methoxypropane** is the $\text{S}_{\text{N}}2$ (bimolecular nucleophilic substitution) reaction. The electronegative bromine atom creates a dipole, making the adjacent carbon atom electrophilic and a prime target for nucleophiles. The primary nature of the alkyl halide favors the $\text{S}_{\text{N}}2$ pathway, leading to inversion of stereochemistry if a chiral center were present.



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Figure 1: Generalized S_N2 reaction of **1-bromo-3-methoxypropane**.

Williamson Ether Synthesis

A classic application of **1-bromo-3-methoxypropane** is in the Williamson ether synthesis to form unsymmetrical ethers. An alkoxide or phenoxide acts as the nucleophile, displacing the bromide.

- Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq.) in a suitable aprotic solvent such as DMF or THF. Add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases, indicating the formation of sodium phenoxide.
- Alkylation: Add **1-bromo-3-methoxypropane** (1.05 eq.) dropwise to the solution of sodium phenoxide.
- Reaction: Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by TLC.
- Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactants	Reagents/Solvents	Conditions	Product	Yield	Reference(s)
Phenol, 1-Bromo-3-methoxypropane	NaH, DMF	60-80 °C	3-Methoxypropyl phenyl ether	High	General Protocol[4][5]

N-Alkylation of Amines

1-Bromo-3-methoxypropane readily alkylates primary and secondary amines to furnish the corresponding N-(3-methoxypropyl)amines, which are valuable intermediates in medicinal chemistry.

- **Reaction Setup:** In a round-bottom flask, combine aniline (1.0 eq.), **1-bromo-3-methoxypropane** (1.1 eq.), and a base such as potassium carbonate (K_2CO_3 , 2.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.
- **Reaction:** Heat the mixture to reflux and monitor the reaction by TLC.
- **Work-up:** Upon completion, cool the reaction mixture and filter off the inorganic salts.
- **Extraction:** Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with water and then with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or distillation.

Reactants	Reagents/Solvents	Conditions	Product	Yield	Reference(s)
Aniline, 1-Bromo-3-methoxypropane	K_2CO_3 , Acetonitrile	Reflux	N-(3-methoxypropyl)aniline	Good to High	General Protocol

S-Alkylation of Thiols

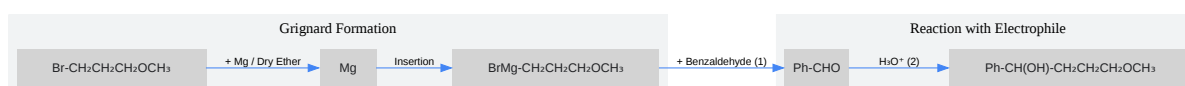
Thiols and thiophenols are excellent nucleophiles that react efficiently with **1-bromo-3-methoxypropane** to form thioethers.

- Deprotonation: Dissolve thiophenol (1.0 eq.) in a solvent like ethanol or DMF. Add a base such as sodium hydroxide or potassium carbonate to generate the thiophenoxide anion.
- Alkylation: Add **1-bromo-3-methoxypropane** (1.05 eq.) to the reaction mixture.
- Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
- Work-up and Purification: Follow standard aqueous work-up, extraction, and purification procedures as described in the previous sections.

Reactants	Reagents/Solvents	Conditions	Product	Yield	Reference(s)
Thiophenol, 1-Bromo-3-methoxypropane	NaOH, Ethanol	Room Temperature	S-(3-methoxypropyl)thiobenzene	High	General Protocol

Grignard Reagent Formation and Subsequent Reactions

1-Bromo-3-methoxypropane can be converted into its corresponding Grignard reagent, 3-methoxypropylmagnesium bromide. This organometallic reagent acts as a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.



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Figure 2: Formation of 3-methoxypropylmagnesium bromide and its reaction.

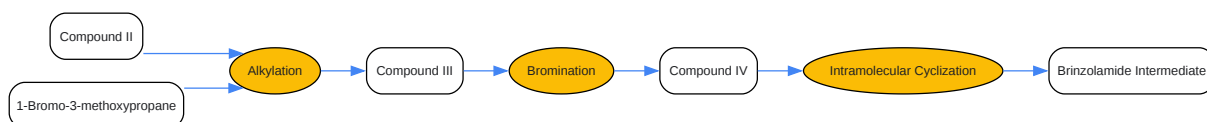
- Grignard Reagent Formation:
 - Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere. A crystal of iodine can be used as an activator.
 - Add anhydrous diethyl ether or THF to cover the magnesium.
 - Prepare a solution of **1-bromo-3-methoxypropane** (1.0 eq.) in the same anhydrous solvent in the dropping funnel.
 - Add a small portion of the bromide solution to initiate the reaction. Once initiated (indicated by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
- Reaction with Benzaldehyde:
 - Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
 - Add a solution of benzaldehyde (1.0 eq.) in anhydrous ether dropwise.
 - After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

- Remove the solvent under reduced pressure and purify the crude alcohol by column chromatography.

Reactants	Reagents/Solvents	Conditions	Product	Yield	Reference(s)
1-Bromo-3-methoxypropane, Mg, Benzaldehyde	Anhydrous Diethyl Ether	0 °C to Room Temp.	1-Phenyl-4-methoxy-1-butanol	70-85% (Typical)	General Protocol[6]

Application in Pharmaceutical Synthesis: The Case of Brinzolamide

A notable application of **1-bromo-3-methoxypropane** is in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma. In this synthesis, it serves as an alkylating agent to introduce the 3-methoxypropyl side chain.



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Figure 3: Workflow for the synthesis of a Brinzolamide intermediate.

- Reaction Setup: Dissolve the starting material (Compound II, 0.42 mol) in dimethyl sulfoxide (2 L) in a three-necked round-bottomed flask. Add potassium carbonate (0.83 mol), benzyltriethylammonium chloride (0.04 mol), and potassium iodide (0.03 mol).
- Alkylation: Heat the mixture to 70-80 °C and slowly add **1-bromo-3-methoxypropane** (0.6 mol) dropwise, maintaining the temperature.

- **Work-up:** After the reaction is complete, transfer the mixture to a separatory funnel. Add water and toluene for extraction.
- **Isolation and Purification:** Separate the toluene layer, wash, dry, and concentrate it. Recrystallize the product from n-heptane to obtain the desired intermediate (Compound III).

Reactants	Reagents /Solvents	Conditions	Product	Yield	Purity (HPLC)	Reference(s)
Compound II, 1-Bromo-3-methoxypropane	K ₂ CO ₃ , Benzyltrimethylammonium chloride, KI, DMSO	70-80 °C	Compound III	86%	98.8%	N/A

Safety and Handling

1-Bromo-3-methoxypropane is a flammable liquid and vapor. It is harmful if swallowed and may cause skin and eye irritation. It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

1-Bromo-3-methoxypropane exhibits a well-defined reactivity profile dominated by S_N2 reactions, making it a reliable and versatile reagent for introducing the 3-methoxypropyl group into a wide range of molecules. Its utility is further enhanced by its ability to form a Grignard reagent, opening up pathways for carbon-carbon bond formation. The successful application of this reagent in complex syntheses, such as that of Brinzolamide, underscores its importance in modern organic and medicinal chemistry. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective use in research and development.

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